Silver carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

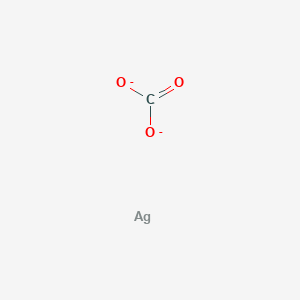

Silver carbonate is a chemical compound with the formula Ag₂CO₃. It is a pale yellow crystalline substance that is poorly soluble in water. This compound is known for its diverse applications in various fields, including catalysis and organic synthesis .

Mechanism of Action

Target of Action

Silver carbonate, also known as Silver(I) carbonate, is a common transition metal-based inorganic carbonate . It primarily targets organic reactions with alkynes, carboxylic acids, and related compounds . It is widely utilized in palladium-catalyzed C–H activations as an oxidant in the redox cycle .

Mode of Action

This compound acts as an external base in the reaction medium, especially in organic solvents with acidic protons . Its superior alkynophilicity and basicity make it an ideal catalyst for organic reactions . It is also used as an oxidant in the redox cycle of palladium-catalyzed C–H activations .

Biochemical Pathways

This compound is involved in various organic transformations, including cyclizations, cross-couplings, and decarboxylations . It plays a key role in the oxidation/reduction cycle of the transition metal, which is utilized to oxidize or reduce target molecules or functionalities .

Pharmacokinetics

For example, it can act as an external base in organic solvents with acidic protons .

Result of Action

The action of this compound results in various organic transformations. It is particularly effective in promoting organic reactions with alkynes, carboxylic acids, and related compounds . The compound’s action can lead to cyclizations, cross-couplings, and decarboxylations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it can act as an external base in organic solvents with acidic protons . .

Biochemical Analysis

Biochemical Properties

Silver carbonate has been utilized in various organic transformations, including cyclizations, cross-couplings, and decarboxylations . It is widely used in palladium-catalyzed C–H activations as an oxidant in the redox cycle

Cellular Effects

Studies on silver nanoparticles, which may share some properties with this compound, have shown cytotoxic effects such as cell membrane damage

Molecular Mechanism

It is known that like other carbonates, this compound undergoes a decomposition reaction forming elemental silver, carbon dioxide, and oxygen

Temporal Effects in Laboratory Settings

A study on the phase stability of stress-sensitive this compound at high pressures and temperatures showed that two pressure-induced phase transitions were observed at room temperature

Dosage Effects in Animal Models

Studies on silver nanoparticles have shown that the effects can vary with different dosages

Metabolic Pathways

It is known that this compound can act as an external base in the reaction medium, especially in organic solvents with acidic protons

Transport and Distribution

Studies on silver nanoparticles have shown that they can be transported and distributed within cells and tissues

Subcellular Localization

Studies on silver nanoparticles have shown that they can be localized in various subcellular organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver carbonate can be prepared by combining aqueous solutions of sodium carbonate with a deficiency of silver nitrate. The reaction is as follows: [ 2AgNO₃ + Na₂CO₃ \rightarrow Ag₂CO₃ + 2NaNO₃ ] Freshly prepared this compound is colorless but quickly turns yellow due to the presence of elemental silver .

Industrial Production Methods: In industrial settings, this compound is often produced through the precipitation method, where a soluble silver salt (such as silver nitrate) reacts with a soluble carbonate salt (such as sodium carbonate) in an aqueous medium . Another method involves the thermal decomposition of silver oxalate to yield this compound, carbon dioxide, and silver metal .

Types of Reactions:

Decomposition: this compound decomposes upon heating to form silver oxide, carbon dioxide, and elemental silver: [ Ag₂CO₃ \rightarrow Ag₂O + CO₂ ] [ 2Ag₂O \rightarrow 4Ag + O₂ ]

Reaction with Acids: this compound reacts with nitric acid to form silver nitrate, water, and carbon dioxide: [ Ag₂CO₃ + 2HNO₃ \rightarrow 2AgNO₃ + H₂O + CO₂ ]

Complex Formation: It reacts with ammonia to form the diamminesilver(I) complex ion

Common Reagents and Conditions:

Oxidizing Agents: this compound is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.

Bases: It acts as a base in various organic reactions, such as the Wittig reaction.

Major Products:

Elemental Silver: Formed during the decomposition of this compound.

Silver Nitrate: Produced when this compound reacts with nitric acid.

Scientific Research Applications

Silver carbonate has numerous applications in scientific research:

Comparison with Similar Compounds

Silver Oxide (Ag₂O): Like silver carbonate, silver oxide is used in organic synthesis and catalysis. silver oxide is more commonly used as a mild oxidizing agent.

Silver Nitrate (AgNO₃): Silver nitrate is highly soluble in water and is widely used in various chemical reactions, including the preparation of other silver compounds.

Silver Chloride (AgCl): This compound is used in photographic processes and as a precursor to other silver compounds.

Uniqueness of this compound: this compound’s unique properties, such as its ability to act as both a base and an oxidant, make it particularly valuable in organic synthesis. Its application in palladium-catalyzed reactions and its role in forming complex ions with ammonia highlight its versatility .

Properties

CAS No. |

534-16-7 |

|---|---|

Molecular Formula |

CH2O3.2Ag CH2Ag2O3 |

Molecular Weight |

277.761 g/mol |

IUPAC Name |

carbonic acid;silver |

InChI |

InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);; |

InChI Key |

WIKQEUJFZPCFNJ-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Ag+].[Ag+] |

Canonical SMILES |

C(=O)(O)O.[Ag].[Ag] |

density |

6.1 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

720°C |

Key on ui other cas no. |

534-16-7 16920-45-9 |

physical_description |

Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999) Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

solubility |

12.8 mg/mL (cold water) |

Synonyms |

Disilver carbonate; Fetizon’s reagent; Silver(I) carbonate; Carbonic Acid Disilver(1+) Salt; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)

![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)